4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde

Catalog No.
S3357172
CAS No.
857412-06-7
M.F
C26H18O2
M. Wt
362.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde

CAS Number

857412-06-7

Product Name

4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde

IUPAC Name

4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde

Molecular Formula

C26H18O2

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C26H18O2/c27-17-19-1-5-21(6-2-19)23-9-13-25(14-10-23)26-15-11-24(12-16-26)22-7-3-20(18-28)4-8-22/h1-18H

InChI Key

NDPOXCAWNCWBPK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O

4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde, also known as 1,2,4,5-tetrakis(4-formylphenyl)benzene, is a complex organic compound characterized by its multiple formyl groups attached to a central benzene structure. Its molecular formula is C34H22O4C_{34}H_{22}O_{4}, and it has a molecular weight of 494.54 g/mol. The compound appears as a white or off-white powder or crystals and has a melting point ranging from 152°C to 156°C .

The structure consists of four 4-formylphenyl groups linked through a benzene ring at the 1,2,4,5-positions. This unique arrangement contributes to its high conjugation and potential applications in various fields, particularly in material science and catalysis.

As DFQ is primarily studied as a building block for COFs, its mechanism of action is not directly applicable in biological systems. In COFs, DFQ serves as a rigid linker molecule, connecting other organic building blocks through its aldehyde functionalities. The resulting framework possesses well-defined pores and high surface area, making it potentially useful for applications like gas storage, separation, and catalysis [].

  • Schiff Base Condensation: The compound readily reacts with amines to form Schiff bases. This reaction is fundamental for synthesizing various derivatives and polymers.
  • Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.
  • Polymerization: The aldehyde groups can engage in polymerization reactions, leading to the formation of covalent organic frameworks (COFs) and other polymeric materials.

The synthesis of 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Utilizing starting materials with appropriate functional groups to form the desired aldehyde.
  • Cross-Coupling Techniques: Employing methods like Suzuki-Miyaura coupling to link phenyl groups effectively.
  • Reduction Reactions: Reducing intermediates to yield the final aldehyde product .

These methods allow for the creation of high-purity compounds suitable for research and industrial applications.

The compound has several notable applications:

  • Building Block for Covalent Organic Frameworks (COFs): Due to its high surface area and tunable functionality, it serves as an essential component in COF synthesis .
  • Material Science: Used in developing advanced materials with unique properties such as porosity and stability.
  • Catalysis: Its reactivity makes it suitable for various catalytic processes, including photocatalytic applications .

Interaction studies involving 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde primarily focus on its reactivity with other organic molecules. Key areas include:

  • Reactivity with Amines: The formation of Schiff bases highlights its potential for creating diverse chemical entities.
  • Complex Formation: Investigating how this compound interacts with metal ions or other ligands can provide insights into its catalytic properties.

These studies are crucial for understanding its behavior in different chemical environments.

Similar Compounds

Several compounds share structural similarities with 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde, each exhibiting unique characteristics:

Compound NameMolecular FormulaNotable Features
1,3,5-Tris(p-formylphenyl)benzeneC27H18O3C_{27}H_{18}O_{3}Fewer formyl groups; simpler structure
1,2-Di(4-formylphenyl)benzeneC22H18O2C_{22}H_{18}O_{2}Contains only two formyl groups
1,2-Bis(4-formylphenoxy)benzeneC22H22O6C_{22}H_{22}O_{6}Incorporates ether linkages; higher solubility

These compounds highlight the versatility of formyl-substituted benzene derivatives while showcasing the unique multi-functional nature of 4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde.

XLogP3

5.7

Dates

Modify: 2023-08-19

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